molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione CAS No. 223761-83-9

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione

Cat. No.: B144098
CAS No.: 223761-83-9
M. Wt: 233.24 g/mol
InChI Key: CBVCQKFZRIJARM-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione involves the reaction of fluorocyclopentane with isoindole-1,3-dione under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and is carried out at a controlled temperature to ensure the desired stereochemistry .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds .

Scientific Research Applications

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adenosine A1 receptors. The interaction involves binding to the receptor and modulating its activity, which can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione is unique due to its specific stereochemistry and the presence of both fluorocyclopentane and isoindole-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCQKFZRIJARM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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